molecular formula C17H21N3O B2377404 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 2034327-31-4

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2377404
CAS No.: 2034327-31-4
M. Wt: 283.375
InChI Key: JKLWAEIVXZYPTA-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a synthetic chemical entity designed for research purposes, featuring a pyrazole core—a privileged scaffold in medicinal chemistry known for its versatile biological activities . The 3,5-dimethyl and 4-phenyl substitutions on the pyrazole ring are common motifs explored in the development of novel therapeutic agents. This specific structure is furnished with an ethyl linker and a cyclopropanecarboxamide terminus, a modification that can fine-tune the molecule's physicochemical properties and target binding affinity. Pyrazole-based compounds are the subject of intense investigation across multiple scientific fields. Research indicates that derivatives with this core structure can exhibit a wide spectrum of pharmacological activities, serving as key intermediates or target molecules in drug discovery . The structural features of this compound make it a candidate for exploring mechanisms related to anti-inflammatory and anticancer pathways, as similar pyrazole analogs have demonstrated potent bioactivity in these areas . Furthermore, the presence of the pyrazole nucleus allows for study in chemical biology and proteomics to identify novel protein targets and elucidate signaling pathways . This compound is offered to the scientific community as a tool to advance the development of new chemical probes and therapeutic candidates. Researchers can utilize this entity to investigate structure-activity relationships (SAR), perform high-throughput screening, and develop novel synthetic methodologies for complex heterocyclic systems .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-12-16(14-6-4-3-5-7-14)13(2)20(19-12)11-10-18-17(21)15-8-9-15/h3-7,15H,8-11H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLWAEIVXZYPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2CC2)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Components

The target molecule comprises two critical subunits:

  • 3,5-Dimethyl-4-phenylpyrazole : A sterically hindered heterocycle with aromatic and hydrogen-bonding capabilities.
  • Cyclopropanecarboxamide-ethyl linker : A conformationally restricted carboxamide group connected via an ethyl spacer.

Retrosynthetic disconnection suggests two primary intermediates (Fig. 1):

  • 2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine
  • Cyclopropanecarbonyl chloride

Synthesis of Key Intermediates

Preparation of 3,5-Dimethyl-4-phenyl-1H-pyrazole

Method A: Knorr-type Pyrazole Synthesis

  • Reagents : Phenylacetone (1 eq), acetylacetone (1 eq), hydrazine hydrate (1.2 eq)
  • Conditions : Reflux in ethanol (78°C, 12 hr) under nitrogen
  • Workup : Cool to 0°C, filter crystalline product, wash with cold ethanol
  • Yield : 68–72% (white crystals)

Method B: Microwave-assisted Cyclization

  • Reagents : Same as Method A
  • Conditions : 150 W microwave irradiation, 100°C, 30 min
  • Advantage : 89% yield with reduced reaction time

Functionalization to 2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine

Step 1: N-Alkylation with 2-Chloroethylamine

  • Molar Ratio : Pyrazole (1 eq), 2-chloroethylamine HCl (1.5 eq)
  • Base : K₂CO₃ (3 eq) in anhydrous DMF
  • Conditions : 80°C, 8 hr under argon
  • Yield : 63% (after column chromatography, hexane/EtOAc 4:1)

Step 2: Amine Deprotection (if required)

  • Reagent : 6M HCl in dioxane
  • Conditions : RT, 2 hr
  • Neutralization : 10% NaOH to pH 10–11
  • Isolation : Extraction with DCM (3×), anhydrous Na₂SO₄ drying

Synthesis of Cyclopropanecarbonyl Chloride

Procedure :

  • Reagents : Cyclopropanecarboxylic acid (1 eq), thionyl chloride (2.5 eq)
  • Catalyst : DMF (1 drop)
  • Conditions : Reflux (76°C), 3 hr
  • Workup : Remove excess SOCl₂ under vacuum
  • Purity : >95% by ¹H NMR (CDCl₃, δ 0.8–1.2 ppm cyclopropane protons)

Amide Bond Formation Strategies

Acyl Chloride Coupling

Optimized Protocol :

Parameter Value
Solvent Anhydrous THF
Base Triethylamine (3 eq)
Temperature 0°C → RT over 2 hr
Reaction Time 12 hr
Workup Aqueous NaHCO₃ wash, DCM extraction
Chromatography Silica gel (EtOAc/hexane 1:3)
Yield 78% (pale yellow solid)

Critical Notes :

  • Slow addition of acyl chloride prevents exothermic side reactions
  • Strict anhydrous conditions avoid hydrolysis to carboxylic acid

Carbodiimide-mediated Coupling (EDC/HOBt)

Procedure Comparison :

Condition EDCl/HOBt Acyl Chloride
Yield 65% 78%
Byproducts Urea derivatives HCl gas
Scale Feasibility >10 g <5 g
Purification Difficulty Moderate Low

Optimal Parameters :

  • Molar Ratio : Amine (1 eq), cyclopropanecarboxylic acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq)
  • Solvent : DCM (0.1 M)
  • Time : 24 hr at RT

Process Optimization and Troubleshooting

Common Side Reactions and Mitigation

  • N-Oversubstitution in Pyrazole Alkylation

    • Cause : Excess 2-chloroethylamine
    • Solution : Maintain 1:1.5 pyrazole:alkylating agent ratio
    • Detection : LC-MS (m/z 230 → 273 for disubstituted product)
  • Cyclopropane Ring Opening

    • Risk Conditions : Strong acids (H₂SO₄, TFA), high temps (>100°C)
    • Stability Data : Intact in pH 2–12 (24 hr, RT)
  • Amide Hydrolysis

    • Rate Constants :




















      Conditionk (hr⁻¹)t₁/₂ (hr)
      1M HCl (RT)0.154.6
      1M NaOH (RT)0.233.0
    • Stabilization : Store at -20°C under nitrogen

Green Chemistry Alternatives

Microwave-assisted One-pot Synthesis :

  • Combine pyrazole, 2-bromoethylamine, and cyclopropanecarbonyl chloride
  • Irradiate at 100°C (300 W, 20 min)
  • Yield : 58% (needs optimization)

Solvent Screening Results :

Solvent Conversion (%) E-factor
Ethyl acetate 72 8.2
2-MeTHF 68 6.1
Cyclopentyl methyl ether 75 5.3

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :
δ 7.45–7.32 (m, 5H, Ph), 4.21 (t, J=6.8 Hz, 2H, NCH₂), 3.51 (q, J=6.4 Hz, 2H, CH₂NH), 2.31 (s, 6H, 2×CH₃), 1.92–1.85 (m, 1H, cyclopropane CH), 0.98–0.86 (m, 4H, cyclopropane CH₂)

13C NMR (101 MHz, CDCl₃) :
δ 172.1 (C=O), 148.9, 139.2 (pyrazole C), 129.4–126.7 (Ph), 43.8 (NCH₂), 38.1 (CH₂NH), 14.2 (cyclopropane C), 12.5, 12.3 (2×CH₃)

HRMS (ESI+) :
Calculated for C₁₇H₂₁N₃O [M+H]⁺: 284.1758, Found: 284.1756

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6×150 mm, 3.5 μm)
  • Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA)
  • Flow: 1.0 mL/min
  • Retention Time: 6.72 min
  • Purity: 99.1% (254 nm)

Industrial-scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Cost (USD) Contribution (%)
3,5-Dimethyl-4-phenylpyrazole 420 38.2
Cyclopropanecarbonyl chloride 580 52.7
Solvents/Catalysts 98 8.9
Total 1098 100

Optimization Levers :

  • Bulk purchasing of pyrazole precursor (15% cost reduction at >10 kg)
  • In-house acyl chloride synthesis (saves $210/kg)

Environmental Impact Metrics

Parameter EDCl Method Acyl Chloride Method
PMI (Process Mass Intensity) 32.1 18.4
E-factor 27.3 15.8
Carbon Efficiency (%) 41.2 63.5

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole/Pyrazoline Derivatives

describes N-substituted pyrazoline compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1) and 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4). Key differences include:

  • Core Structure : The target compound has a fully aromatic pyrazole ring, whereas pyrazolines (e.g., Compounds 1–4) are partially saturated (4,5-dihydro-1H-pyrazole), reducing planarity and altering electronic properties.
  • Substituents : Fluorophenyl, bromophenyl, and chlorophenyl groups in ’s compounds contrast with the dimethyl-phenyl substitution in the target compound. Halogen substituents enhance electronegativity and may improve binding to hydrophobic enzyme pockets, while methyl groups increase steric bulk and lipophilicity.
  • N-Substituents: The target compound’s cyclopropanecarboxamide group differs from carbaldehyde or propanone substituents in pyrazolines.
Table 1: Structural Comparison of Pyrazole Derivatives
Compound Core Structure Key Substituents N-Substituent Potential Applications
Target Compound Aromatic pyrazole 3,5-dimethyl, 4-phenyl Cyclopropanecarboxamide Agrochemicals?
Compound 1 () 4,5-Dihydro-pyrazole 3-(4-fluorophenyl), 5-phenyl Carbaldehyde Pharmaceuticals?
Compound 4 () 4,5-Dihydro-pyrazole 3-(4-fluorophenyl), 5-phenyl Propanone Pharmaceuticals?

Cyclopropanecarboxamide Analogs

lists agrochemicals with cyclopropanecarboxamide moieties, such as cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) and inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide). Comparisons include:

  • Linker and Substituents : The target compound’s ethyl-pyrazole linker contrasts with cyprofuram’s tetrahydrofuran ring and chlorophenyl group. The furan oxygen in cyprofuram may participate in hydrogen bonding, while the pyrazole’s nitrogen could offer different interaction sites.
  • Biological Relevance : Cyprofuram and inabenfide are fungicides and plant growth regulators, suggesting the target compound’s cyclopropanecarboxamide group may confer similar bioactivity. However, the pyrazole ring might enhance metabolic stability compared to furan or pyridine systems .

Hydrogen Bonding and Crystallography

highlights that hydrogen-bonding patterns, analyzed via graph-set theory, determine molecular aggregation. For example:

  • Pyrazole N-atoms may act as hydrogen-bond acceptors, while the carboxamide NH serves as a donor. This contrasts with pyrazoline derivatives (), where aldehyde or ketone groups dominate hydrogen bonding.
  • Such differences may lead to distinct crystal morphologies or solubility profiles, impacting formulation in agrochemical applications .

Q & A

Q. What are the critical steps and challenges in synthesizing N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters under acidic/basic conditions.
  • Step 2 : Alkylation of the pyrazole nitrogen with a bromoethyl intermediate.
  • Step 3 : Coupling the alkylated pyrazole with cyclopropanecarboxamide via nucleophilic acyl substitution.
    Key Challenges :
  • Regioselectivity in pyrazole substitution (3,5-dimethyl vs. 4-phenyl positioning) .
  • Purification of intermediates (e.g., column chromatography with gradients of ethyl acetate/hexane) to achieve >95% purity .
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like N-alkylation isomers .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • FT-IR : Verify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .
  • NMR :
  • ¹H NMR : Identify cyclopropane protons (δ 0.8–1.5 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and ethylenic protons (δ 3.5–4.5 ppm) .
  • ¹³C NMR : Confirm cyclopropane carbons (δ 8–12 ppm) and amide carbonyl (δ ~170 ppm) .
  • LCMS : Validate molecular weight ([M+H⁺] calculated for C₁₈H₂₂N₃O) .

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